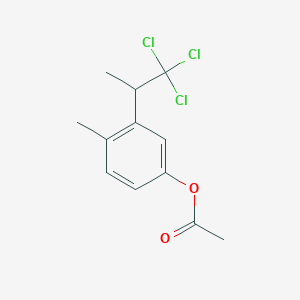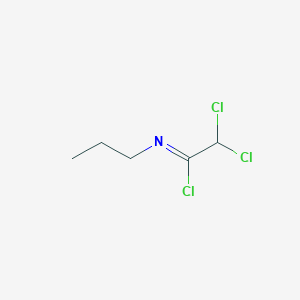
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is an organic compound characterized by the presence of two chlorine atoms and a propyl group attached to an ethanimidoyl chloride structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride typically involves the reaction of a suitable precursor with chlorinating agents. One common method is the reaction of N-propylethanimidoyl chloride with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus trichloride or thionyl chloride. These agents facilitate the chlorination process and improve the yield of the desired product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted ethanimidoyl chlorides, amines, alcohols, and oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various functional groups in organic molecules, and the pathways involve the formation of intermediate complexes that facilitate the substitution process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dichloro-N-methylethanimidoyl chloride
- 2,2-Dichloro-N-ethylethanimidoyl chloride
- 2,2-Dichloro-N-butylethanimidoyl chloride
Uniqueness
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is unique due to its specific substitution pattern and the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
95853-55-7 |
|---|---|
Molekularformel |
C5H8Cl3N |
Molekulargewicht |
188.48 g/mol |
IUPAC-Name |
2,2-dichloro-N-propylethanimidoyl chloride |
InChI |
InChI=1S/C5H8Cl3N/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DJWHAUFVOOPVAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C(C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


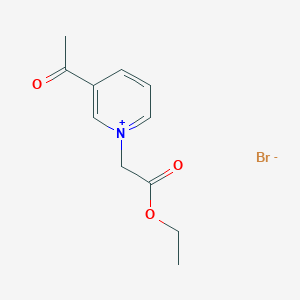
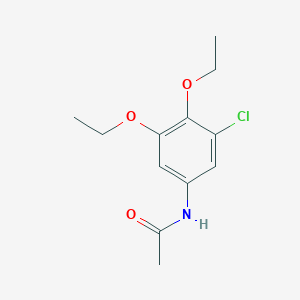
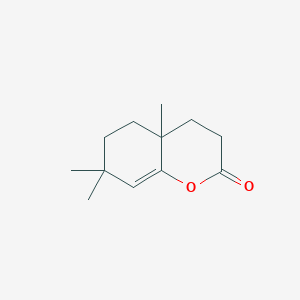


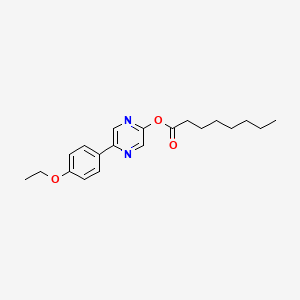
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
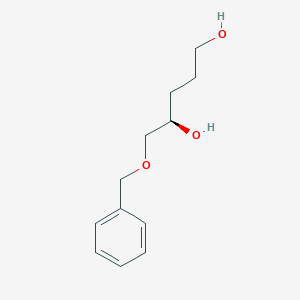
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
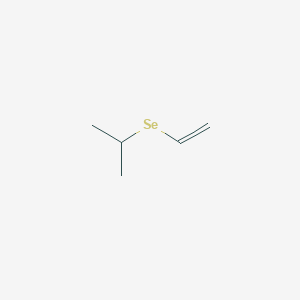

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
